(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is a small organic compound classified as a phenol ether. Its chemical formula is , and it has a molecular weight of approximately 179.26 g/mol. The compound features a propan-2-amine structure with a 2,6-dimethylphenoxy group attached, which contributes to its unique properties. The compound is identified by several chemical identifiers, including the InChI Key VLPIATFUUWWMKC-SNVBAGLBSA-N and the CAS number 81771-86-0 .
The chemical reactivity of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine can be explored through various reactions typical for amines and phenol ethers. Common reactions may include:
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine exhibits pharmacological properties that warrant investigation. Preliminary studies indicate its potential as an inhibitor of certain enzymes, including those involved in the plasminogen activation pathway . Its interaction with cytochrome P450 enzymes suggests it may influence drug metabolism, although specific biological effects remain to be fully characterized.
The synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine typically involves:
A general synthetic route might involve the following steps:
text1. React 2,6-dimethylphenol with an alkyl halide in the presence of a base.2. Isolate the resulting ether.3. Reduce the ether using lithium aluminum hydride to obtain the amine.
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine has potential applications in:
Studies assessing the interactions of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine with biological systems have shown:
Several compounds share structural similarities with (2R)-1-(2,6-dimethylphenoxy)propan-2-amine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(-)-Mexiletine | Phenol Ether | Known for its use in treating arrhythmias |
(S)-Propranolol | Beta-blocker | Primarily used for hypertension and anxiety |
(R)-Phenylephrine | Phenylethylamine | Commonly used as a decongestant |
(S)-Timolol | Beta-blocker | Used in glaucoma treatment |
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine stands out due to its specific phenoxy group and potential interactions with plasminogen activation pathways, which may not be present in the other compounds listed.